4-nitro-2-propyl-1H-benzoimidazole
Description
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-nitro-2-propyl-1H-benzimidazole |
InChI |
InChI=1S/C10H11N3O2/c1-2-4-9-11-7-5-3-6-8(13(14)15)10(7)12-9/h3,5-6H,2,4H2,1H3,(H,11,12) |
InChI Key |
FYWPFRMXRKQLHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Activity
Research has indicated that benzimidazole derivatives, including those similar to 4-nitro-2-propyl-1H-benzimidazole, exhibit promising antiviral properties. For instance, a series of benzimidazole derivatives have demonstrated effectiveness against hepatitis C virus (HCV), with some compounds showing EC50 values as low as 0.007 nM .
Table 1: Antiviral Activity of Benzimidazole Derivatives
| Compound | Virus Targeted | EC50 Value (nM) |
|---|---|---|
| Compound 107 | HCV Genotype 1a | 0.028 |
| Compound 108 | HCV Genotype 1b | 0.007 |
| Compound 109 | HCV Genotype 1a/1b | 0.030 |
Antibacterial and Antifungal Properties
Benzimidazole derivatives have also been evaluated for their antibacterial and antifungal activities. A study highlighted the effectiveness of N-alkylated benzimidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showing minimal inhibitory concentrations (MIC) as low as 4 μg/mL .
Table 2: Antibacterial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | MIC Value (μg/mL) |
|---|---|---|
| Compound 2g | MRSA | 4 |
| Compound 1f | Staphylococcus aureus | 128 |
| Compound 1g | Streptococcus faecalis | 8 |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has gained attention, particularly in targeting various cancer cell lines. Compounds derived from the benzimidazole structure have shown significant antiproliferative effects against breast cancer cell lines such as MDA-MB-231, with some derivatives exhibiting IC50 values in the micromolar range .
Case Study: Anticancer Activity Evaluation
In a study focusing on the anticancer activity of new benzimidazole derivatives, compound 2g was identified as having the best antiproliferative activity against MDA-MB-231 cells, with an IC50 value of approximately 25 μM. The mechanism of action involved inducing apoptosis in cancer cells, which was confirmed through flow cytometry analysis .
Mechanistic Insights and Molecular Docking
Molecular docking studies have provided insights into how these compounds interact at the molecular level with target enzymes and receptors. For instance, compound 2g was found to bind effectively to dihydrofolate reductase, a key enzyme involved in DNA synthesis, suggesting its potential role as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 4-nitro-2-propyl-1H-benzoimidazole?
Methodological Answer: The synthesis of this compound derivatives typically involves cyclization reactions between substituted o-phenylenediamine analogs and nitro-containing carbonyl precursors. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nitro-group stability during cyclization .
- Catalysts : Acidic catalysts (e.g., HCl or polyphosphoric acid) promote imidazole ring formation, while metal catalysts (e.g., CuI) improve yields in cross-coupling reactions .
- Temperature control : Reactions often proceed at 80–120°C for 6–24 hours, monitored by TLC/HPLC .
Example protocol from : A mixture of 2-propyl-1H-benzimidazole and nitrating agents (e.g., HNO₃/H₂SO₄) under ice-cooling achieves regioselective nitration at the 4-position.
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
Methodological Answer:
Q. What purification strategies are effective for nitro-substituted benzimidazoles?
Methodological Answer:
- Recrystallization : Use ethanol/water or dichloromethane/hexane mixtures to remove unreacted precursors .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) isolates nitro derivatives from byproducts .
- Acid-base extraction : Leverage the compound’s weak basicity (pKa ~5–6) by protonating in HCl (1M) and neutralizing with NaHCO₃ .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/chloroform. Key parameters:
- Torsion angles : Confirm planarity of the nitro group relative to the imidazole ring (e.g., dihedral angles <10° indicate conjugation) .
- Intermolecular interactions : Hydrogen bonding (N–H···O) and π-stacking influence packing efficiency and stability .
Example from : A related nitroimidazole structure (CCDC 1038591) revealed intramolecular H-bonds stabilizing the nitro group.
Q. How should researchers address contradictory spectroscopic or biological activity data in nitro-benzimidazole derivatives?
Methodological Answer:
- Data reconciliation workflow :
- Replicate experiments : Ensure consistency in synthetic batches (e.g., NMR spectra across 3 independent syntheses) .
- Computational validation : Use Gaussian or ORCA for DFT-based NMR/IR predictions to identify artifacts .
- Biological reassessment : Compare in vitro assays (e.g., antimicrobial IC₅₀) under standardized conditions (pH 7.4, 37°C) .
Case study from : Discrepancies in ¹H NMR shifts of triazole-linked benzimidazoles were resolved by deuterated solvent calibration (DMSO-d₆ vs. CDCl₃).
Q. What advanced computational methods predict the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., bacterial DNA gyrase or fungal CYP51). Key steps:
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2.0 Å indicates stable interactions .
Example from : Compound 9c showed stronger binding (ΔG = -8.2 kcal/mol) to α-glucosidase than acarbose (ΔG = -7.1 kcal/mol) via hydrophobic interactions.
Q. How can researchers design derivatives to enhance the thermal stability of nitro-benzimidazole compounds?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under N₂ atmosphere (10°C/min).
- Structural modifications :
- Electron-withdrawing groups : Nitro or cyano substituents increase thermal resistance (Td >250°C) .
- Crystallinity : Bulky groups (e.g., 4-chlorobenzyl) improve packing efficiency, raising melting points .
Data from : A chlorobenzyl derivative exhibited Td = 280°C, compared to 210°C for the parent compound.
Q. What strategies mitigate nitro-group reduction during biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
